molecular formula C22H26N2O B1295447 p-Octyloxybenzylidene p-cyanoaniline CAS No. 41682-73-9

p-Octyloxybenzylidene p-cyanoaniline

Cat. No. B1295447
CAS RN: 41682-73-9
M. Wt: 334.5 g/mol
InChI Key: OUUJTVZTPFJGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound p-Octyloxybenzylidene p-cyanoaniline is a member of the family of liquid crystals that exhibit mesomorphic properties. These properties are characterized by the material's ability to exist in a state of matter between solid and liquid, known as mesophases. The compound's structure includes an octyloxybenzylidene group and a cyanoaniline moiety, which contribute to its liquid-crystalline behavior .

Synthesis Analysis

The synthesis of this compound and related compounds involves creating Schiff base esters with various substituents. The process includes the formation of a bond between an aldehyde or ketone group and an amine, resulting in a compound with a C=N double bond, characteristic of Schiff bases. The synthesis is confirmed and characterized by spectroscopic methods such as FTIR, 1H NMR, and 13C NMR, ensuring the correct chemical structure and purity of the compounds .

Molecular Structure Analysis

X-ray diffraction analysis has been employed to study the molecular structure of potentially mesomorphic compounds related to this compound. However, the crystal packing of these compounds does not exhibit typical features of mesomorphic crystals, which suggests that not all compounds within this family will display mesomorphic properties. The molecular structure, particularly the length and nature of the substituents, plays a crucial role in determining the mesophases that the compound can exhibit .

Chemical Reactions Analysis

The chemical reactions involving this compound primarily focus on the formation and dissociation of intermolecular hydrogen bonds. These interactions are significant as they can influence the mesomorphic behavior of the compound. The presence and behavior of these hydrogen bonds can be inferred from FTIR analysis, which provides insights into the compound's reactivity and stability under various temperatures and phases .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its mesomorphic characteristics. Differential scanning calorimetry (DSC) is used to determine phase transition temperatures and thermal parameters, which are essential for understanding the compound's behavior under thermal stress. Polarizing optical microscopy (POM) is another technique used to observe the texture of the compound, revealing the presence of nematic, smectic C, smectic I, and smectic G mesophases. The length of the alkyl chain and the nature of the substituents significantly affect the mesophase sequence and entropic effects, which are critical for the compound's liquid-crystalline properties .

Scientific Research Applications

Orientational Order Parameter

A study by Vinutha et al. (2016) focused on the orientational order parameter of cyano nematogens, including p-Octyloxybenzylidene p-cyanoaniline. Through refractive index and density measurements, the study estimated the orientational order parameter in nematic phases, highlighting the compound's unique polarizability and orientational order at different temperatures, which is crucial for understanding the behavior of liquid crystals in applications like displays and sensors (Vinutha et al., 2016).

Phase Transition Studies

Zhang and Gilpin (1993) investigated the phase transitions of this compound using Fourier transform infrared spectrometry. They studied how the frequency, intensity, and shape of the CN stretching band change with temperature, correlating these changes with different mesogenic states. This research provides valuable information for the development of materials with specific phase transition properties (Zhang & Gilpin, 1993).

X-Ray Diffraction Studies

McMillan (1973) conducted an X-ray study on the anisotropic liquid-structure factor of this compound in the nematic phase. This study provided insights into the second-order phase transition to the smectic A phase, offering a deeper understanding of the structural organization in liquid crystalline phases, which is crucial for the design of liquid crystal-based devices (McMillan, 1973).

Polarized Raman Scattering Studies

Jen et al. (1977) utilized polarized Raman scattering to study the orientational order in uniaxial liquid crystalline phases, including those of this compound. This method allowed for the measurement of molecular orientational order, providing key insights into the molecular alignment and interactions in liquid crystals, essential for optimizing the performance of liquid crystal displays and other optical devices (Jen et al., 1977).

Safety and Hazards

P-Octyloxybenzylidene p-cyanoaniline may cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical advice .

properties

IUPAC Name

4-[(4-octoxyphenyl)methylideneamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-10-20(11-15-22)18-24-21-12-8-19(17-23)9-13-21/h8-15,18H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUJTVZTPFJGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41682-73-9
Record name p-Octyloxybenzylidene-p-cyanoaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041682739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Octyloxybenzylidene p-cyanoaniline
Reactant of Route 2
Reactant of Route 2
p-Octyloxybenzylidene p-cyanoaniline
Reactant of Route 3
Reactant of Route 3
p-Octyloxybenzylidene p-cyanoaniline
Reactant of Route 4
Reactant of Route 4
p-Octyloxybenzylidene p-cyanoaniline
Reactant of Route 5
p-Octyloxybenzylidene p-cyanoaniline
Reactant of Route 6
Reactant of Route 6
p-Octyloxybenzylidene p-cyanoaniline

Q & A

Q1: What is the significance of studying the refractive index of p-Octyloxybenzylidene p-cyanoaniline, particularly in the infrared region?

A1: this compound belongs to a class of materials known as liquid crystals. These materials exhibit unique optical properties, including birefringence, which makes their refractive index dependent on the polarization and direction of light. Understanding the refractive index of liquid crystals, especially in the infrared region, is crucial for various applications, including:

  • Molecular Interactions: Studying how the refractive index changes with factors like wavelength, temperature, and molecular interactions provides valuable insights into the material's structure and behavior. []

Q2: How does hydrogen bonding influence the properties of this compound?

A: The research demonstrates that hydrogen bonding significantly affects the refractive index of this compound. When mixed with p-n-alkyl benzoic acid (nBA), the resulting hydrogen-bonded mesogens exhibit higher refractive indices compared to the pure compounds. [] This observation suggests that hydrogen bonding leads to stronger intermolecular interactions, impacting the material's overall optical properties. Further investigation into these interactions can contribute to a deeper understanding of how to tailor the properties of liquid crystal mixtures for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.